An In-depth Technical Guide to the Chemical Structure and Properties of Sulfasalazine 3-Isomer
An In-depth Technical Guide to the Chemical Structure and Properties of Sulfasalazine 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis. Its synthesis, however, can result in the formation of positional isomers, with the 3-isomer being a notable impurity. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of the sulfasalazine 3-isomer, 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfasalazine and related compounds.
Chemical Structure and Identification
The sulfasalazine 3-isomer is a positional isomer of the active pharmaceutical ingredient, sulfasalazine (5-isomer). The key structural difference lies in the position of the azo linkage on the salicylic acid moiety. In the 3-isomer, the azo bridge is at the C3 position, whereas in sulfasalazine, it is at the C5 position.
Table 1: Chemical Identifiers for Sulfasalazine 3-Isomer [1]
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
| CAS Number | 66364-71-4 |
| Molecular Formula | C₁₈H₁₄N₄O₅S |
| SMILES | C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O |
| InChI Key | RQKGJJSJEOATBZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Sulfasalazine 3-Isomer [1]
| Property | Value |
| Molecular Weight | 398.4 g/mol |
| Monoisotopic Mass | 398.06849073 Da |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
Synthesis and Isolation
The sulfasalazine 3-isomer is primarily formed as a by-product during the synthesis of sulfasalazine. The standard synthesis involves a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with salicylic acid.
General Synthetic Pathway
The synthesis initiates with the diazotization of sulfapyridine using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form a reactive diazonium salt. This intermediate is then coupled with salicylic acid. The coupling reaction is sensitive to pH, and the position of the azo linkage on the salicylic acid ring is influenced by the reaction conditions. While the 5-position is favored, coupling at the 3-position can also occur, leading to the formation of the 3-isomer.
Experimental Protocol: General Synthesis of Sulfasalazine and Formation of the 3-Isomer
The following is a generalized protocol based on common synthetic procedures. Specific conditions may be optimized to alter the isomer ratio.
Materials:
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Sulfapyridine
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl)
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Salicylic Acid
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Sodium Hydroxide (NaOH)
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Ice
Procedure:
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Diazotization: Dissolve sulfapyridine in a dilute solution of hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.
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Coupling: In a separate vessel, dissolve salicylic acid in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the cold salicylic acid solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.
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Allow the reaction to proceed at a low temperature for several hours. The product, a mixture of sulfasalazine isomers, will precipitate out of the solution.
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Isolation: The precipitate is collected by filtration, washed with cold water, and dried.
Separation and Purification
The separation of sulfasalazine from its 3-isomer and other impurities is crucial for obtaining a pure active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the most effective technique for this purpose.
Experimental Protocol: HPLC Separation of Sulfasalazine Isomers
The following is a representative HPLC method for the separation of sulfasalazine and its impurities.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV-Vis detector.
Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize separation.
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Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
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Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 360 nm.
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Injection Volume: 10-20 µL.
Procedure:
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Prepare standard solutions of purified sulfasalazine and, if available, the 3-isomer in a suitable solvent (e.g., a mixture of the mobile phase).
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Prepare the sample solution by dissolving the crude sulfasalazine product in the same solvent.
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Inject the standard and sample solutions into the HPLC system.
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Monitor the chromatogram for the separation of the different isomers and impurities. The retention times will be specific to the exact conditions used.
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For preparative separation, the scale of the chromatography can be increased, and fractions corresponding to the 3-isomer can be collected.
Spectroscopic and Chromatographic Characterization
The definitive identification of the sulfasalazine 3-isomer relies on a combination of spectroscopic and chromatographic techniques. A key study by Zalipsky et al. in 1978 reported the characterization of several impurities in sulfasalazine, including the 3-isomer, using a suite of analytical methods.[2] While the specific spectral data from this paper is not widely available, the methodologies used are standard for structural elucidation.
Table 3: Analytical Techniques for the Characterization of Sulfasalazine 3-Isomer [2]
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C bonds. The fingerprint region would differ from the 5-isomer. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of the conjugated system. | The λmax would be indicative of the extended π-electron system of the azo-linked aromatic rings. The exact value may differ slightly from the 5-isomer due to the change in substitution pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the precise arrangement of atoms. | The proton and carbon NMR spectra would provide definitive evidence for the 3-substitution pattern on the salicylic acid ring through distinct chemical shifts and coupling patterns of the aromatic protons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the molecular formula. The fragmentation pattern would provide structural information, with characteristic fragments arising from the cleavage of the azo bond and other labile bonds. |
| Thin-Layer Chromatography (TLC) | Separation and preliminary identification. | The 3-isomer would exhibit a different Rf value compared to the 5-isomer on a given stationary phase with a specific mobile phase. |
Biological Context and Signaling Pathways
While the biological activity of the sulfasalazine 3-isomer has not been extensively studied as a separate entity, the parent drug, sulfasalazine, has a well-documented mechanism of action that involves its metabolism and subsequent effects on inflammatory signaling pathways.
Metabolic Activation of Sulfasalazine
Sulfasalazine is a prodrug that is largely unabsorbed in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria cleave the azo bond, releasing its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of sulfasalazine and its metabolites are, in part, attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, isolation, and characterization of the sulfasalazine 3-isomer.
Conclusion
The sulfasalazine 3-isomer is a significant process-related impurity in the manufacturing of sulfasalazine. A thorough understanding of its chemical structure, properties, and the methods for its separation and characterization are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of this isomeric impurity. Further investigation into the specific biological activities of the 3-isomer may provide additional insights into the structure-activity relationships of this class of compounds.
